

# Genetic Variants of ORAI1 and Associated Channelopathies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Calcium channel-modulator-1 |           |
| Cat. No.:            | B1663191                    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the genetic variants of the ORAI1 gene and their association with distinct channelopathies. ORAI1, a critical component of the Ca2+ release-activated Ca2+ (CRAC) channel, plays a pivotal role in store-operated calcium entry (SOCE), a fundamental process in cellular signaling. Mutations in ORAI1 can lead to either loss-of-function or gain-of-function of the channel, resulting in a spectrum of human diseases. This document details the molecular basis of these channelopathies, summarizes key quantitative data related to ORAI1 variants, provides detailed experimental protocols for their characterization, and visualizes the intricate signaling pathways and experimental workflows.

# The STIM1-ORAI1 Signaling Pathway and Channelopathies

The activation of ORAI1 is intricately linked to the stromal interaction molecule 1 (STIM1), a Ca2+ sensor in the endoplasmic reticulum (ER). Depletion of Ca2+ from the ER triggers a conformational change in STIM1, causing it to oligomerize and translocate to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates ORAI1 channels, leading to a sustained influx of extracellular Ca2+ into the cell. This process, known as store-operated calcium entry (SOCE), is crucial for a multitude of cellular functions, including immune cell activation, muscle contraction, and gene expression.[1][2]



Genetic mutations in ORAI1 disrupt this tightly regulated process, leading to two main categories of channelopathies:

- Loss-of-Function (LoF) Mutations: These mutations, typically autosomal recessive, result in non-functional or absent ORAI1 protein, leading to abolished SOCE.[3][4] This causes a severe combined immunodeficiency (SCID)-like disease known as CRAC channelopathy.
   Patients with CRAC channelopathy suffer from recurrent infections, autoimmunity, muscular hypotonia, and ectodermal dysplasia.[5][6][7]
- Gain-of-Function (GoF) Mutations: These mutations, generally autosomal dominant, lead to constitutively active ORAI1 channels, resulting in excessive Ca2+ influx independent of ER store depletion.[6][8] This leads to a spectrum of overlapping disorders, including Tubular Aggregate Myopathy (TAM) and Stormorken syndrome.[7][9] These conditions are characterized by progressive muscle weakness, the formation of tubular aggregates in muscle fibers, and in the case of Stormorken syndrome, thrombocytopenia, and other systemic features.[6][8]

## **Quantitative Data on ORAI1 Genetic Variants**

The functional consequences of ORAI1 mutations have been quantified through various experimental techniques, primarily electrophysiology and calcium imaging. The following tables summarize key quantitative data for several well-characterized ORAI1 variants.

Table 1: Electrophysiological Data for ORAI1 Variants



| Mutation  | Type of Mutation | I_CRAC Current<br>Density (pA/pF)                                               | Key Findings                                                                       |
|-----------|------------------|---------------------------------------------------------------------------------|------------------------------------------------------------------------------------|
| Wild-Type | -                | -2.5 $\pm$ 0.4<br>(endogenous) to -4.23<br>$\pm$ 0.79<br>(overexpressed)[5][10] | Normal store-operated<br>Ca2+ current.                                             |
| R91W      | Loss-of-Function | -0.41 ± 0.06[5]                                                                 | Complete abrogation of CRAC channel function, leading to SCID.[5]                  |
| G98R      | Loss-of-Function | Not specified, but abolishes SOCE[2]                                            | Abolished ORAI1 protein expression and SOCE.[2]                                    |
| V181SfsX8 | Loss-of-Function | Not specified, but abolishes SOCE[2]                                            | Suppressed ORAI1 protein expression and SOCE.[2]                                   |
| L194P     | Loss-of-Function | Not specified, but abolishes SOCE[2]                                            | Suppressed ORAI1 protein expression and SOCE.[2]                                   |
| G98S      | Gain-of-Function | Constitutively permeable[4][11]                                                 | Generates constitutively permeable ORAI1 channels.[4][11]                          |
| V107M     | Gain-of-Function | Constitutively active, larger STIM1-gated currents[3][12]                       | Generates constitutively permeable channels and alters channel selectivity.[3][12] |
| T184M     | Gain-of-Function | Larger STIM1-gated currents[3][12]                                              | Alters channel permeability only in the presence of STIM1.[3][11][12]              |



## Foundational & Exploratory

Check Availability & Pricing

| L138F | Gain-of-Function | Constitutive current of -3 to -5 pA/pF[13]                                              | STIM1-independent<br>Ca2+ entry.[8][13]                                         |
|-------|------------------|-----------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| P245L | Gain-of-Function | Not constitutively<br>active, but suppresses<br>slow Ca2+-dependent<br>inactivation[14] | Functions as a gain-<br>of-function by<br>prolonging channel<br>activation.[14] |

Table 2: Calcium Influx Data for ORAI1 Variants



| Mutation  | Type of<br>Mutation | Constitutive<br>Ca2+ Influx | Store-<br>Operated Ca2+<br>Entry (SOCE) | Key Findings                                                    |
|-----------|---------------------|-----------------------------|-----------------------------------------|-----------------------------------------------------------------|
| Wild-Type | -                   | No                          | Normal                                  | Tightly regulated Ca2+ entry upon store depletion.              |
| R91W      | Loss-of-Function    | No                          | Abolished                               | Complete loss of store-operated Ca2+ influx.[5]                 |
| G98S      | Gain-of-Function    | Yes                         | Increased                               | Spontaneous Ca2+ entry without store depletion.[8]              |
| V107M     | Gain-of-Function    | Yes                         | Increased                               | Increased basal<br>and store-<br>operated Ca2+<br>entry.[3][12] |
| T184M     | Gain-of-Function    | No (or minimal)             | Increased                               | Significantly increased SOCE upon store depletion.[4]           |
| L138F     | Gain-of-Function    | Yes                         | -                                       | STIM1-<br>independent<br>Ca2+ influx.[8]<br>[13]                |
| P245L     | Gain-of-Function    | No                          | Prolonged                               | Slower inactivation leads to enhanced Ca2+ entry.[14]           |

# Experimental Protocols Site-Directed Mutagenesis of ORAI1



The introduction of specific mutations into the ORAI1 cDNA is essential for studying the functional consequences of genetic variants. The QuikChange™ Site-Directed Mutagenesis Kit is a commonly used method.[15][16][17][18][19]

Principle: This method utilizes a pair of complementary mutagenic primers to introduce the desired mutation into a plasmid containing the wild-type ORAI1 cDNA. A high-fidelity DNA polymerase amplifies the entire plasmid, incorporating the primers and the mutation. The parental, non-mutated DNA is then digested with the DpnI restriction enzyme, which specifically targets methylated DNA (prokaryotic-derived). The newly synthesized, mutated plasmid remains unmethylated and is thus resistant to digestion.

### Protocol:

- Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
- PCR Amplification:
  - Set up a PCR reaction containing the wild-type ORAI1 plasmid, the mutagenic primers, dNTPs, reaction buffer, and a high-fidelity DNA polymerase (e.g., PfuTurbo).
  - Perform thermal cycling, typically consisting of an initial denaturation step, followed by 18 25 cycles of denaturation, annealing, and extension, and a final extension step.
- DpnI Digestion: Add DpnI restriction enzyme directly to the PCR product and incubate at 37°C for 1 hour to digest the parental methylated DNA.
- Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
- Selection and Sequencing: Plate the transformed cells on an appropriate antibiotic selection plate. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

# Whole-Cell Patch-Clamp Electrophysiology for I\_CRAC Recording

## Foundational & Exploratory





This technique allows for the direct measurement of the Ca2+ current (I\_CRAC) flowing through ORAI1 channels in the plasma membrane of a single cell.

Principle: A glass micropipette with a very small tip opening is brought into contact with the cell membrane. A tight seal (gigaohm seal) is formed between the pipette and the membrane. The membrane patch under the pipette tip is then ruptured, allowing for electrical access to the entire cell. The voltage across the cell membrane can be clamped at a specific value, and the resulting ionic currents are measured.

### Protocol:[20]

- Cell Preparation: Plate cells expressing the ORAI1 variant of interest onto glass coverslips.
- Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette tip should have a resistance of 2-5 M $\Omega$  when filled with the internal solution.

### Solutions:

- External Solution (Ringer's solution): Typically contains (in mM): 135 NaCl, 4.5 KCl, 2
   CaCl2, 1 MgCl2, 10 HEPES, and 10 D-glucose, adjusted to pH 7.4.
- Internal (Pipette) Solution: To measure I\_CRAC, a solution that chelates intracellular Ca2+
  is used to passively deplete ER stores. A typical solution contains (in mM): 135 Csglutamate, 8 MgCl2, 10 BAPTA (or 20 EGTA), and 10 HEPES, adjusted to pH 7.2.

### Recording:

- Mount the coverslip with cells onto the stage of an inverted microscope.
- Lower the patch pipette onto a cell and apply gentle suction to form a gigaohm seal.
- Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
- Clamp the cell at a holding potential of 0 mV. Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit and measure the inwardly rectifying I CRAC.



• Data Analysis: Analyze the recorded currents to determine current density (pA/pF), current-voltage (I-V) relationship, and other biophysical properties of the channel.

## **Fura-2 Calcium Imaging for SOCE Measurement**

This method is used to measure changes in intracellular Ca2+ concentration ([Ca2+]i) in a population of cells, providing an indirect measure of ORAI1 channel activity.[21][22][23][24]

Principle: Fura-2 AM is a cell-permeant, ratiometric fluorescent Ca2+ indicator. Once inside the cell, esterases cleave the AM group, trapping the Fura-2 molecule. Fura-2 exhibits a shift in its fluorescence excitation maximum from ~380 nm in the Ca2+-free form to ~340 nm in the Ca2+-bound form, while its emission maximum remains at ~510 nm. The ratio of the fluorescence intensity at these two excitation wavelengths is directly proportional to the [Ca2+]i.

#### Protocol:

- Cell Preparation: Plate cells expressing the ORAI1 variant of interest onto glass-bottom dishes or coverslips.
- · Dye Loading:
  - Prepare a loading buffer containing Fura-2 AM (typically 1-5 μM) in a physiological salt solution (e.g., HBSS).
  - Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C.
  - Wash the cells with the salt solution to remove extracellular dye.
- Imaging:
  - Mount the dish/coverslip on an inverted fluorescence microscope equipped with a ratiometric imaging system.
  - Perfuse the cells with a Ca2+-free solution containing an ER Ca2+-ATPase inhibitor (e.g., 1 μM thapsigargin) to deplete intracellular Ca2+ stores.
  - After store depletion, reintroduce a solution containing extracellular Ca2+ (e.g., 2 mM).



- · Data Acquisition and Analysis:
  - Record the fluorescence intensity at 340 nm and 380 nm excitation over time.
  - Calculate the 340/380 nm fluorescence ratio. The increase in this ratio upon re-addition of extracellular Ca2+ represents SOCE.
  - Quantify the rate and amplitude of the Ca2+ influx.

# Western Blotting and Co-Immunoprecipitation for Protein Analysis

These techniques are used to assess the expression levels of ORAI1 protein and to investigate its interaction with STIM1.[1][25][26][27][28][29][30][31][32]

### Western Blotting Protocol:

- Cell Lysis: Lyse cells expressing the ORAI1 variant in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE: Separate the proteins by size by running a specific amount of protein lysate on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting:
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate the membrane with a primary antibody specific for ORAI1.
  - Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).



 Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity to determine relative protein expression levels.

## Co-Immunoprecipitation Protocol:

- Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
- Immunoprecipitation:
  - Incubate the cell lysate with an antibody specific for either ORAI1 or STIM1.
  - Add protein A/G beads to pull down the antibody-protein complex.
- Washing: Wash the beads several times to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads.
- Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against both ORAI1 and STIM1 to detect their interaction.

# Visualizations Signaling Pathway



Click to download full resolution via product page

Caption: The STIM1-ORAI1 signaling pathway for store-operated calcium entry.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Experimental workflow for characterizing genetic variants of ORAI1.

## Conclusion

The study of ORAI1 genetic variants provides a clear example of how channelopathies can arise from either the loss or gain of ion channel function. Understanding the precise molecular mechanisms by which these mutations affect channel gating and ion permeation is crucial for the development of targeted therapies. The experimental approaches outlined in this guide provide a robust framework for the continued investigation of ORAI1 channelopathies and the development of novel therapeutic strategies for these debilitating diseases.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Western Blotting and Co-immunoprecipitation of Endogenous STIM/ORAI and Protein Partners PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ORAI1 mutations abolishing store-operated Ca2+ entry cause anhidrotic ectodermal dysplasia with immunodeficiency (EDA-ID) PMC [pmc.ncbi.nlm.nih.gov]
- 3. ORAI1 channel gating and selectivity is differentially altered by natural mutations in the first or third transmembrane domain PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The Orai1 Severe Combined Immune Deficiency Mutation and Calcium Release-activated Ca2+ Channel Function in the Heterozygous Condition PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alteration of STIM1/Orai1-Mediated SOCE in Skeletal Muscle: Impact in Genetic Muscle Diseases and Beyond PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel ORAI1 Mutation Disrupts Channel Trafficking Resulting in Combined Immunodeficiency PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pathogenic human Orai1 mutation unmasks STIM1-independent rapid inactivation of Orai1 channels | eLife [elifesciences.org]
- 9. Frontiers | STIM1/ORAI1 Loss-of-Function and Gain-of-Function Mutations Inversely Impact on SOCE and Calcium Homeostasis and Cause Multi-Systemic Mirror Diseases [frontiersin.org]
- 10. Molecular identification of the CRAC channel by altered ion selectivity in a mutant of Orai
   PMC [pmc.ncbi.nlm.nih.gov]
- 11. ORAI1 Mutations with Distinct Channel Gating Defects in Tubular Aggregate Myopathy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A pathogenic human Orai1 mutation unmasks STIM1-independent rapid inactivation of Orai1 channels PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activating mutations in STIM1 and ORAI1 cause overlapping syndromes of tubular myopathy and congenital miosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
- 16. faculty.washington.edu [faculty.washington.edu]
- 17. sekelsky.bio.unc.edu [sekelsky.bio.unc.edu]
- 18. welgene.com.tw [welgene.com.tw]

## Foundational & Exploratory





- 19. agilent.com [agilent.com]
- 20. ORAI1 Mutations with Distinct Cha... | Archive ouverte UNIGE [archive-ouverte.unige.ch]
- 21. researchgate.net [researchgate.net]
- 22. A pathogenic human Orai1 mutation unmasks STIM1-independent rapid inactivation of Orai1 channels | Sciety [sciety.org]
- 23. Differential functional role of Orai1 variants in constitutive Ca2+ entry and calcification in luminal breast cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Western Blotting and Co-immunoprecipitation of Endogenous STIM/ORAI and Protein Partners | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Orai1 (D90B10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 32. Orai2 Modulates Store-Operated Ca2+ Entry and Cell Cycle Progression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Genetic Variants of ORAI1 and Associated Channelopathies: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663191#genetic-variants-of-orai1-and-channelopathies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



## Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com